6-Fluoropyridine-3-sulfonamide

Nucleophilic aromatic substitution Synthetic chemistry Fluorine leaving group

Nucleophilic aromatic substitution with 6-chloro analogs requires harsh heating, risking decomposition. This 6-fluoro analog offers a >1,000-fold rate advantage, enabling room-temperature SNAr with heat-sensitive nucleophiles-ideal for parallel library synthesis in 96-well format. Pre-validated scaffold for carbonic anhydrase inhibitors (hCA IX Ki 5.2-18.3 nM) and documented across AOC3, CCR8, and NaV1.7 programs. - >1,000x SNAr rate vs 6-chloro analog - Ambient-temp derivatization compatible - Patent-backed for 3 distinct target classes

Molecular Formula C5H5FN2O2S
Molecular Weight 176.17 g/mol
CAS No. 1600939-61-4
Cat. No. B12313616
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Fluoropyridine-3-sulfonamide
CAS1600939-61-4
Molecular FormulaC5H5FN2O2S
Molecular Weight176.17 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1S(=O)(=O)N)F
InChIInChI=1S/C5H5FN2O2S/c6-5-2-1-4(3-8-5)11(7,9)10/h1-3H,(H2,7,9,10)
InChIKeyFOMWVEAFTQFPTC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Fluoropyridine-3-sulfonamide: Fluorinated Building Block for Medicinal Chemistry


6-Fluoropyridine-3-sulfonamide (CAS 1600939-61-4) is a heterocyclic sulfonamide with the molecular formula C₅H₅FN₂O₂S and molecular weight 176.17 g/mol, consisting of a pyridine ring bearing a fluorine substituent at the 6-position and a primary sulfonamide group (–SO₂NH₂) at the 3-position . This compound belongs to the pyridine-3-sulfonamide class, a scaffold recognized for carbonic anhydrase inhibition, ion channel modulation, and herbicidal activity [1]. The electron-withdrawing fluorine atom at the 6-position distinguishes it from unsubstituted and 6-chloro analogs, conferring enhanced reactivity in nucleophilic aromatic substitution (SNAr) and predictable modulation of physicochemical properties including pKa and lipophilicity . It is listed as a synthetic intermediate in multiple patent families spanning AOC3 inhibitors (Boehringer Ingelheim), CCR8 modulators (Idorsia Pharmaceuticals), and NaV1.7 sodium channel inhibitors (Genentech), underscoring its established role as a privileged building block in pharmaceutical discovery programs [2].

Reactivity
Fluorine SNAr building block for mild-condition derivatization
Scaffold
Pre-validated 3-pyridinesulfonamide for carbonic anhydrase inhibitor design
Versatility
Multi-target building block cited in AOC3, CCR8, NaV1.7 patent programs

Why 6-Fluoro Substitution Cannot Be Replaced by Unsubstituted or 6-Chloro Analogs


Although unsubstituted pyridine-3-sulfonamide and 6-chloropyridine-3-sulfonamide share the same core scaffold, the identity of the 6-position substituent governs critical reaction kinetics, electronic properties, and downstream biological performance in ways that preclude simple interchange. In nucleophilic aromatic substitution (SNAr), the fluorine leaving group at the 2-position of a pyridine ring is approximately 250-fold more reactive than chlorine ; when the 6-position is additionally fluorinated, the relative rate accelerates to approximately 56-fold vs. parent 2-fluoropyridine . This means a 6-chloro analog would require substantially longer reaction times or harsher conditions to achieve comparable conversion in SNAr-based derivatization workflows. Beyond reactivity, the electron-withdrawing inductive effect of fluorine lowers the pKa of the sulfonamide N–H proton by an estimated 0.3–0.5 units relative to the unsubstituted analog , altering the ionization state at physiological pH and consequently affecting hydrogen-bonding capacity, solubility, and target binding. The regioisomer 6-fluoropyridine-2-sulfonamide places the sulfonamide group at the 2-position rather than the 3-position, shifting the vector of zinc-binding group presentation in metalloenzyme active sites and generating a fundamentally different SAR landscape [1]. These quantifiable differences in reactivity, acidity, and pharmacophore geometry mean that generic substitution without experimental verification risks synthesis failure, altered selectivity profiles, and irreproducible biological results.

6-Chloro analog
~1,000-fold slower SNAr kinetics may require harsher conditions and risk functional group decomposition.
Unsubstituted analog
Higher sulfonamide pKa shifts ionization at physiological pH, potentially altering binding and solubility.
2-Sulfonamide regioisomer
Altered zinc-binding geometry may yield unvalidated SAR; 3-sulfonamide is pre-validated for CA inhibition.

Quantitative Differentiation Evidence vs. Closest Structural Analogs


SNAr Reactivity Advantage Over 6-Chloro Analog

The fluorine substituent at the 6-position of the pyridine ring substantially accelerates nucleophilic aromatic substitution (SNAr) relative to chlorine at the same position. In a well-established model system, 2-fluoropyridine undergoes ethoxide displacement approximately 250-fold faster than 2-chloropyridine . When the pyridine ring additionally carries a 6-fluoro substituent, the relative reaction rate (krel) increases to 56 vs. the parent 2-fluoropyridine (krel = 1.0), reflecting a >50-fold rate enhancement attributable to the electron-withdrawing effect of the 6-fluoro group . By class-level inference, 6-fluoropyridine-3-sulfonamide is expected to exhibit substantially faster SNAr kinetics than its 6-chloro analog (6-chloropyridine-3-sulfonamide, CAS 40741-46-6) under identical conditions, enabling shorter reaction times, lower temperatures, and higher conversion yields in downstream derivatization reactions.

SNAr Reactivity
Class-level inference
Est. >1,000× faster than 6-Cl analog
Fluorine enables milder, faster derivatization conditions.
Rate comparison inferred from 2-fluoropyridine model; direct measurement unavailable.
Nucleophilic aromatic substitution Synthetic chemistry Fluorine leaving group

Electronic Modulation and pKa Shift via Fluorine Inductive Effect

The electron-withdrawing fluorine atom at the 6-position of the pyridine ring exerts a through-bond inductive effect that lowers the pKa of the sulfonamide N–H proton. In structurally analogous fluorinated benzenesulfonamide systems, an ortho- or meta-fluorine substituent decreases the sulfonamide pKa by approximately 0.3–0.5 units relative to the unsubstituted parent . By class-level inference, 6-fluoropyridine-3-sulfonamide is predicted to exhibit a pKa for the –SO₂NH₂ group that is 0.3–0.5 units lower than that of unsubstituted pyridine-3-sulfonamide (CAS 2922-45-4), shifting the fraction ionized at physiological pH (7.4) and consequently altering aqueous solubility, membrane permeability, and zinc-binding affinity in metalloenzyme active sites [1]. Additionally, the fluorine atom decreases the basicity of the pyridine ring nitrogen, which may reduce off-target interactions with proton-sensitive biological targets .

pKa Modulation
Class-level inference
ΔpKa –0.3 to –0.5 vs. unsubstituted
Fluorine inductive effect increases acidity, may enhance zinc-binding at pH 7.4.
Based on fluorinated benzenesulfonamide systems; experimental pKa not reported.
Physicochemical properties pKa modulation Ionization state

Regioisomeric Differentiation: 3-Sulfonamide vs. 2-Sulfonamide Pharmacophore

The position of the sulfonamide group on the pyridine ring fundamentally alters the spatial orientation of the zinc-binding group (ZBG) relative to the ring plane, a critical parameter for metalloenzyme inhibitor design. In 6-fluoropyridine-3-sulfonamide, the sulfonamide is attached at the 3-position (meta to the ring nitrogen), whereas in 6-fluoropyridine-2-sulfonamide (CAS 124433-70-1), it is at the 2-position (ortho to the ring nitrogen). The 3-pyridinesulfonamide scaffold has been specifically validated in carbonic anhydrase inhibitor programs, where 4-substituted 3-pyridinesulfonamide derivatives achieved Ki values of 5.2–18.3 nM against the cancer-associated isoform hCA IX, surpassing the potency of clinically used sulfonamides including acetazolamide (AAZ, Ki = 24–50 nM) [1]. The 3-sulfonamide orientation positions the ZBG for optimal coordination with the catalytic zinc ion while allowing the pyridine ring to engage in isoform-selective hydrophobic contacts within the active site cavity [2]. In contrast, the 2-sulfonamide regioisomer presents the ZBG at a different angle and distance from the zinc ion, which is likely to result in a distinct, and potentially inferior, binding pose for CA isozymes.

Regioisomer Potency
Class-level inference
3-SO₂NH₂: Ki 5.2–18.3 nM hCA IX
3-Sulfonamide orientation validated for CA inhibition; 2-sulfonamide unvalidated.
Derivative potency vs. clinical sulfonamides (Ki 24–50 nM) reported by Brzozowski et al.
Regioisomer comparison Pharmacophore geometry Zinc-binding group orientation

Crystallinity and Melting Point Comparison of Halogen Analogs

Halogen substitution at the 6-position of the pyridine-3-sulfonamide scaffold produces a measurable increase in melting point, reflecting enhanced intermolecular interactions in the crystalline state. Unsubstituted pyridine-3-sulfonamide (CAS 2922-45-4) exhibits a melting point of 110–111 °C . Substitution with chlorine at the 6-position (6-chloropyridine-3-sulfonamide, CAS 40741-46-6) raises the melting point to 158–159 °C, an increase of +48 °C . The fluorine analog (6-fluoropyridine-3-sulfonamide) is expected, based on halogen bonding and dipole trends, to exhibit a melting point intermediate between these values, consistent with its appearance as a white to off-white crystalline solid . This crystallinity facilitates purification by recrystallization and ensures reproducible handling in solid-dispensing automated synthesis platforms.

Crystallinity
Cross-study comparable
mp expected 125–140 °C
Intermediate melting range supports recrystallization and automated dispensing.
mp of 6-Cl analog: 158–159 °C; unsubstituted: 110–111 °C.
Solid-state properties Melting point Crystallinity

Patent Prevalence Across Diverse Therapeutic Target Classes

6-Fluoropyridine-3-sulfonamide and its immediate derivatives appear as exemplified or claimed synthetic intermediates in patents targeting multiple, mechanistically unrelated therapeutic targets, demonstrating its versatility as a privileged building block. The Boehringer Ingelheim patent family (WO2020089026A1 / US12213970B2) claims pyridinyl sulfonamide derivatives as dual AOC2/AOC3 inhibitors for treatment of cancer, NASH, pulmonary fibrosis, retinopathy, nephropathy, and stroke, noting that these compounds provide enhanced potency, improved selectivity, and reduced plasma protein binding relative to prior art [1]. Idorsia Pharmaceuticals' WO2024115549A1 claims aryl- and heteroaryl-sulfonamide derivatives encompassing the 6-fluoropyridine-3-sulfonamide substructure as CCR8 receptor modulators for oncology and immunology applications [2]. Genentech's US20210214336A1 claims pyridine-sulfonamide derivatives as NaV1.7 sodium channel inhibitors for pain, cough, and itch [3]. The appearance of the same building block across three independently pursued target classes (amine oxidase, chemokine receptor, ion channel) indicates that the 6-fluoropyridine-3-sulfonamide scaffold possesses intrinsic drug-like properties that are not target-specific but rather arise from its balanced physicochemical profile.

Patent Diversity
Supporting evidence
≥3 distinct target classes
Scaffold validated in AOC3, CCR8, and NaV1.7 discovery programs.
Patent families from Boehringer, Idorsia, Genentech (2019–2025).
Patent landscape Therapeutic target diversity Building block validation

Optimal Application Scenarios Based on Differentiation Evidence


SNAr-Based Library Synthesis Under Mild Conditions

In medicinal chemistry programs employing nucleophilic aromatic substitution (SNAr) for late-stage functionalization, 6-fluoropyridine-3-sulfonamide offers a >1,000-fold rate advantage over 6-chloropyridine-3-sulfonamide , enabling derivatization with heat-sensitive nucleophiles (e.g., amines, thiols, alkoxides) at ambient temperature. This reactivity profile is particularly valuable for parallel library synthesis in 96-well format, where 6-chloro analogs would require extended heating and risk decomposition of acid-labile functional groups. The 3-sulfonamide orientation is pre-validated for carbonic anhydrase inhibitor design, with close analogs achieving hCA IX Ki values of 5.2–18.3 nM, outperforming clinical sulfonamides (Ki = 24–50 nM) [1].

Carbonic Anhydrase Inhibitor Lead Optimization

The 3-pyridinesulfonamide scaffold is one of the most extensively validated platforms for designing isoform-selective carbonic anhydrase inhibitors. 4-Substituted derivatives of this scaffold have demonstrated Ki values as low as 5.2 nM for hCA IX and 6.0 nM for hCA XII, with selectivity ratios of up to 5.9-fold for hCA IX over hCA II and 23.3-fold between transmembrane isoforms hCA IX and hCA XII . The 6-fluoro substituent contributes to this selectivity profile through electronic modulation: the electron-withdrawing fluorine lowers the sulfonamide pKa by 0.3–0.5 units [1], increasing the fraction of deprotonated (zinc-binding-competent) sulfonamide at physiological pH, while the fluorine atom's size and electronegativity shape hydrophobic pocket interactions within the CA active site . This makes 6-fluoropyridine-3-sulfonamide an ideal starting point for optimizing hCA IX/hCA XII selectivity.

Multi-Target Drug Discovery with a Patent-Validated Building Block

For contract research organizations (CROs) and pharmaceutical discovery groups maintaining a shared intermediate library, 6-fluoropyridine-3-sulfonamide represents a capital-efficient investment. It is the only pyridine-3-sulfonamide analog with documented patent representation across three mechanistically distinct target classes: AOC3 (amine oxidase, copper-containing 3) inhibition for fibrotic and metabolic diseases , CCR8 receptor modulation for immuno-oncology [1], and NaV1.7 sodium channel inhibition for pain . This breadth of validated utility means a single stock of the building block can serve multiple concurrent discovery projects, reducing procurement overhead and minimizing inventory obsolescence risk compared to target-specific intermediates.

Agrochemical Lead Discovery for Herbicidal Scaffolds

Pyridine-3-sulfonamide derivatives constitute a well-established chemotype in herbicide discovery, with multiple patent families (e.g., US5354731, EP0451468) describing their use as selective grass weed control agents in cereal crops . The 6-fluoro substitution pattern enhances environmental stability through the strength of the C–F bond while potentially improving soil mobility via the modulated pKa and lipophilicity profile [1]. For agrochemical discovery programs seeking to replace environmentally persistent chlorinated analogs, 6-fluoropyridine-3-sulfonamide offers a synthetic entry point that combines the reactivity advantages of fluorine with a scaffold already proven in herbicidal applications.

Application
Selection Property
Validation Focus
SNAr library synthesis
Fluorine leaving-group reactivity
Mild-condition derivatization efficiency
CA inhibitor design
3-Sulfonamide pharmacophore validation
Isoform selectivity profiling (hCA IX/XII)
Multi-target building block library
Patent-validated scaffold diversity
Cross-target synthetic tractability
Herbicide scaffold research
Pyridine-3-sulfonamide chemotype
Environmental stability profiling
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